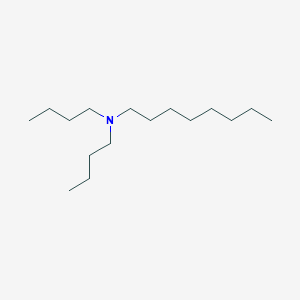

1-Octanamine, N,N-dibutyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Octanamine, N,N-dibutyl- is an organic compound with the molecular formula C16H35N. It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Octanamine, N,N-dibutyl- can be synthesized through the alkylation of octan-1-amine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of butyl halides to form the desired product .

Industrial Production Methods

In industrial settings, 1-Octanamine, N,N-dibutyl- can be produced through catalytic amination of octan-1-amine with butyl alcohols in the presence of hydrogen and a suitable catalyst. This method offers high yields and is cost-effective for large-scale production .

Análisis De Reacciones Químicas

Acid-Base Reactions

Reaction with mineral acids forms stable ammonium salts, a fundamental property of tertiary amines:

N,N-dibutyloctanamine+HCl→N,N-dibutyloctanammonium chloride

This reaction is exothermic and facilitates the compound’s use in ion-exchange and extraction processes . The resulting salts are typically water-soluble, enabling phase-transfer applications.

Oxidation Reactions

Under oxidative conditions, N,N-dibutyloctanamine undergoes conversion to N-oxides or decomposes via radical pathways. For example:

N,N-dibutyloctanamine+H2O2→N,N-dibutyloctanamine N-oxide+H2O

Oxidation kinetics depend on the steric hindrance from the dibutyl groups, which slows reaction rates compared to primary amines.

Catalytic Reactions

While direct data for N,N-dibutyloctanamine is limited, analogous tertiary amines participate in catalytic processes. The table below summarizes reaction conditions and yields from studies on structurally similar amines :

| Catalyst System | Temperature | Pressure | Yield (%) | Primary Product |

|---|---|---|---|---|

| Pt-Ni/C + H₂ | 180°C | 760 Torr | 81 | Dehydrogenated derivatives |

| Pt/MgO + NaOH | 150°C | 750 Torr | 56 | Alkylamine isomers |

| Rh/C + NaOH | 150°C | 750 Torr | 62 | Cyclic amines |

These reactions highlight the potential for C-N bond activation and isomerization under metal catalysis, though the dibutyl substituents may require adjusted conditions.

Nucleophilic Substitution

The tertiary amine acts as a weak nucleophile in SN2 reactions, particularly with alkyl halides:

N,N-dibutyloctanamine+R-X→Quaternary ammonium salts

Steric bulk limits reactivity, making it less effective than primary amines in such transformations.

Reduction and Deuteration

Though tertiary amines are generally resistant to reduction, deuterium labeling studies on related compounds (e.g., n-octylamine) demonstrate H/D exchange at α-positions using LiAlD₄ . For N,N-dibutyloctanamine, deuteration would likely occur on the octyl chain rather than the nitrogen-bound carbons.

Aplicaciones Científicas De Investigación

Applications in Organic Chemistry

-

Solvent for Organic Reactions :

- 1-Octanamine, N,N-dibutyl- is employed as a solvent in various organic reactions due to its ability to dissolve a wide range of organic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.

-

Extractant for Metal Ions :

- This compound is utilized in the extraction of metal ions from aqueous solutions. It can selectively extract precious metals such as gold and palladium through liquid-liquid extraction methods, enhancing recovery rates in metallurgical processes.

-

Phase Transfer Catalyst :

- In synthetic organic chemistry, 1-Octanamine, N,N-dibutyl- serves as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid), thereby increasing reaction efficiency.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- The compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecules used in drug formulations.

-

Potential Anticancer Agent :

- Preliminary studies suggest that derivatives of 1-Octanamine, N,N-dibutyl- may exhibit anticancer properties. Research indicates that certain modifications of this compound can inhibit tumor growth in vitro, warranting further investigation into its pharmacological potential.

Environmental Applications

-

Wastewater Treatment :

- The compound has been investigated for its effectiveness in treating industrial wastewater. Its ability to complex with organic pollutants allows for the removal of harmful substances from water systems.

-

Extraction of Organic Acids :

- 1-Octanamine, N,N-dibutyl- is utilized to extract organic acids from aqueous solutions, which is crucial for recovering valuable by-products from fermentation processes or industrial effluents.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Octanamine, N,N-dibutyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It may also modulate the activity of enzymes by binding to their active sites, thereby influencing metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

- N,N-Dimethyloctan-1-amine

- N,N-Diethyloctan-1-amine

- N,N-Dibutylhexan-1-amine

Uniqueness

1-Octanamine, N,N-dibutyl- is unique due to its specific alkyl chain length and branching, which confer distinct physicochemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobicity and steric hindrance, making it suitable for specific applications in organic synthesis and industrial processes .

Propiedades

Número CAS |

41145-51-1 |

|---|---|

Fórmula molecular |

C16H35N |

Peso molecular |

241.46 g/mol |

Nombre IUPAC |

N,N-dibutyloctan-1-amine |

InChI |

InChI=1S/C16H35N/c1-4-7-10-11-12-13-16-17(14-8-5-2)15-9-6-3/h4-16H2,1-3H3 |

Clave InChI |

PMDQHLBJMHXBAF-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCN(CCCC)CCCC |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.